molecular formula C16H16O3 B1684240 Xenognosin A CAS No. 76907-79-4

Xenognosin A

Cat. No.: B1684240
CAS No.: 76907-79-4
M. Wt: 256.3 g/mol
InChI Key: LOHIEGDVOARVPJ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xenognosin A is a flavonoid compound identified as a critical signaling molecule in plant-parasite interactions, particularly in the induction of haustorium formation in parasitic plants of the Orobanchaceae family . Haustoria are specialized root structures that enable parasitic plants to attach to and extract nutrients from host plants. This compound, along with its structural analog Xenognosin B, was among the first flavonoids discovered to trigger this developmental process . While its exact chemical structure remains less characterized compared to Xenognosin B, it is recognized for its role in redox-mediated signaling pathways involving quinone oxidoreductases, which convert quinones into reactive intermediates necessary for haustorial initiation .

Properties

CAS No.

76907-79-4

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

IUPAC Name

4-[(E)-3-(4-hydroxyphenyl)prop-2-enyl]-3-methoxyphenol

InChI

InChI=1S/C16H16O3/c1-19-16-11-15(18)10-7-13(16)4-2-3-12-5-8-14(17)9-6-12/h2-3,5-11,17-18H,4H2,1H3/b3-2+

InChI Key

LOHIEGDVOARVPJ-NSCUHMNNSA-N

SMILES

COC1=C(C=CC(=C1)O)CC=CC2=CC=C(C=C2)O

Isomeric SMILES

COC1=C(C=CC(=C1)O)C/C=C/C2=CC=C(C=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)O)CC=CC2=CC=C(C=C2)O

Appearance

Solid powder

Other CAS No.

76907-79-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xenognosin; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Xenognosin A shares functional and structural similarities with several flavonoids and quinones involved in plant signaling and stress responses. Below is a detailed comparison:

Structural and Functional Analogues

Compound Class Source/Context Key Activity/Function Mechanism/Redox Role
This compound Flavonoid Parasitic plant signaling Induces haustorium formation in Orobanchaceae Activates quinone oxidoreductases (e.g., TvQR1), generating semiquinone radicals
Xenognosin B Flavonoid (Isoflavone) Maackia amurensis extracts Anticancer activity (IC50 = 34.1 μM in B16-BL6 melanoma cells); haustorium induction Structural similarity to this compound; redox modulation via hydroxyl groups
DMBQ Quinone (2,6-dimethoxy-p-benzoquinone) Host plant roots Primary haustorium-inducing factor; concentration-dependent stimulant/toxin Semiquinone radical formation via TvQR1; redox cycling between quinone/hydroquinone states
Formononetin Isoflavone Maackia amurensis extracts Weak anticancer activity (IC50 >100 μM in B16-BL6 cells) Lacks hydroxylation at 2′ position (cf. Xenognosin B); limited redox activity
Daidzein Isoflavone Maackia amurensis extracts No significant anticancer activity (IC50 >100 μM) Structural simplicity (no methoxy/hydroxy substitutions); minimal redox interaction

Key Differences

Bioactivity: Xenognosin B demonstrates marked anticancer activity (IC50 = 34.1 μM) in melanoma cells, whereas this compound’s role is primarily ecological, linked to parasitic plant development . DMBQ, a non-flavonoid quinone, is more potent in haustorium induction than this compound but exhibits dual roles (stimulant vs. toxin) depending on concentration .

This compound’s structure is less defined but likely shares a flavonoid backbone with modifications critical for receptor binding in parasitic plants .

Mechanistic Pathways: this compound and DMBQ both require quinone oxidoreductases (TvQR1) for activation, but DMBQ’s redox cycling is more central to its toxicity and signaling duality . Xenognosin B’s anticancer activity may involve apoptosis pathways unrelated to redox signaling, distinguishing it from this compound .

Research Implications and Gaps

  • Xenognosin B: Its selective cytotoxicity warrants investigation into structure-activity relationships (SAR) for anticancer drug development .
  • DMBQ: Concentration-dependent effects highlight the need for precise dosing in ecological studies and biotechnological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Xenognosin A
Reactant of Route 2
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Xenognosin A

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